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Compound Focus: Propaquizafop

CAS No.: 111479-05-1

Cat. No.: S540285

Introduction to Propaquizafop and Air Monitoring
Requirements

Propaquizafop is a selective post-emergence herbicide widely used in agricultural systems for control of
annual and perennial grass weeds in crops including sugarbeet, oilseed rape, soybean, sunflower, vegetables,
fruit, and potatoes. Chemically classified as an aryloxyphenoxypropionate herbicide, propaquizafop
exhibits systemic activity by inhibiting acetyl CoA carboxylase (ACCase), thereby disrupting fatty acid
biosynthesis and lipid formation in target plants [1]. The compound has been in use since approximately
1991 and remains approved under EC Regulation 1107/2009 with an inclusion expiry date of 28 February
2027 [1]. Understanding the environmental fate and transport of propaquizafop is essential for
comprehensive ecological risk assessment, particularly regarding its potential distribution through

atmospheric pathways.

The environmental persistence and mobility characteristics of propaquizafop necessitate careful
monitoring in air matrices. According to the Pesticide Properties Database, propaquizafop is classified as
moderately persistent in the environment, with a "Forever chemical" designation based on its environmental
persistence (where sediment DTso > 90 days or water DTso > 90 days or field DTso > 60 days) [1]. While

soil adsorption and mobility studies indicate that prepaquizafop exhibits weak migration ability in
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agricultural soils [2], its detection in environmental waters suggests potential for off-site movement through
various pathways, including atmospheric transport. The octanol-water partition coefficient (log P = 4.78)
indicates high lipophilicity, suggesting potential for bioaccumulation [2], while its relatively low water

solubility (0.63 mg/L at 20°C and pH 7) further supports its classification as a hydrophobic compound [1].

Scope and Sampling Objectives

Purpose and Application

This protocol describes a comprehensive method for active air sampling using high-volume sampling
techniques to capture and quantify propaquizafop in ambient air. The method is designed to support various

research and monitoring objectives, including:

¢ Environmental monitoring to determine background atmospheric concentrations of propaquizafop
in agricultural regions

e Exposure assessment for evaluating potential inhalation risks to agricultural workers and nearby
populations

¢ Environmental fate studies to understand atmospheric transport and deposition patterns of
propaquizafop

¢ Regulatory compliance monitoring to verify adherence to established air quality guidelines

Analytical Challenges and Considerations

The analysis of propaquizafop in air samples presents several technical challenges that this protocol

addresses:

¢ Low anticipated environmental concentrations requiring sensitive and selective detection
methods

e Potential for photodegradation during sampling and storage, as propaquizafop has been shown to
undergo photodegradation in aqueous solutions under UV irradiation [3]

e Matrix effects from co-sampled particulate matter that may interfere with analytical determination

¢ Need for unambiguous identification and quantification in complex environmental samples

The method employs high-performance liquid chromatography coupled with tandem mass

spectrometry (LC-MS/MS) to achieve the necessary sensitivity and specificity for reliable quantification at
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trace levels. The method has been optimized based on current literature regarding propaquizafop analysis

and adapted specifically for air sampling applications [4] [5].

Materials and Equipment

Sampling Equipment and Materials

Table 1: High-volume air sampling system components and specifications

Component Specifications Notes

High-volume air Flow rate: 200-300 L/min, calibrated Capable of continuous

sampler operation for 24h

Quartz fiber 102 mm diameter, pre-baked at 450°C for 12h For particulate phase

filter collection

PUF/XAD-2 Polyurethane foam (PUF): 6.5 cm diameter x 7.5 cm  For gas phase collection;

cartridge long; XAD-2 resin: 2 g sandwiched between PUF pre-cleaned with solvents
plugs

Flow calibrator Certified, traceable to NIST standards For periodic verification of

sampler flow rates

Field blanks Clean filters and PUF cartridges transported to site For quality control
but not exposed purposes

Reagents and Consumables

All solvents should be of pesticide residue grade or higher purity to minimize background contamination:

Acetonitrile (LC-MS grade) for extraction and analysis [2]

Methanol (LC-MS grade) for extraction and analysis [2]
Formic acid (=98% purity) for mobile phase modification [2]

Ammonium acetate (=99% purity) for mobile phase preparation
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e Water (LC-MS grade, 18.2 MQ-cm resistivity)
e Propaquizafop standard (purity 299.8%) for calibration and quality control [2]
¢ Internal standards (deuterated propaquizafop or structural analogs if available)

Analytical Instrumentation

Table 2: Analytical instrumentation and configuration

Instrument Configuration Parameters

LC-MSIMS HPLC with binary pump, autosampler, column Electrospray ionization (ESI) in
System oven, and triple quadrupole mass spectrometer positive mode

Analytical C18 column (e.g., Thermo BDS Hypersil C18, Maintained at 30°C [2]
Column 250 mm x 4.6 mm, 5 pm or equivalent)

Guard C18 guard cartridge of matching chemistry For column protection
Column

Mobile Phase A: 0.1% formic acid in water; B: 0.1% formic acid  Alternative: 5 mM ammonium
in acetonitrile acetate in water/acetonitrile

Sampling Protocol

Pre-sampling Preparation

Filter and PUF Preparation:

¢ Pre-bake quartz fiber filters at 450°C for 12 hours in a muffle furnace to remove organic
contaminants

¢ Pre-clean PUF cartridges by Soxhlet extraction with acetone for 24 hours followed by ethyl acetate
for 24 hours

e Dry cleaned PUFs in a vacuum desiccator for 12 hours, then store in sealed glass jars with Teflon-
lined lids at -20°C until use

¢ Pre-condition filters and PUFs in the sampling laboratory for 24 hours at room temperature before
weighing/use
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Sampler Preparation:

¢ Calibrate high-volume samplers using a certified flow calibrator according to manufacturer
specifications

¢ Record initial flow rates and ensure they fall within 200-300 L/min range

¢ Install filter and PUF cartridge using powder-free gloves to prevent contamination

e Secure sampler housings to prevent leakage and protect from precipitation

Field Sampling Procedures

Sampler Deployment:

¢ Position samplers approximately 1.5-2 meters above ground level to represent human breathing
zone

e Avoid obvious contamination sources such as dust roads, combustion sources, or direct pesticide
application areas unless specifically monitoring these sources

e Document sampling parameters including start/stop times, flow rates, temperature, pressure,
relative humidity, and wind conditions

e Collect parallel samples for quality control, including field blanks, trip blanks, and duplicate samples

Sampling Duration and Flow Rates:

¢ Typical sampling duration: 24 hours to capture diurnal variations and achieve sufficient detection
sensitivity

¢ Maintain constant flow rate within £5% of target flow rate throughout sampling period

e Record actual flow rates at beginning, midpoint, and end of sampling period to calculate total air
volume

¢ Calculate total air volume using the formula: Total volume (m?3) = Average flow rate (L/min) x
Sampling duration (min) / 1000

Sample Recovery:

¢ Post-sampling flow rate verification: Record final flow rate to identify any potential sampling
interruptions

e Carefully remove filters and PUF cartridges using clean forceps and powder-free gloves

o Wrap filters in pre-baked aluminum foil

¢ Place PUF cartridges in clean, labeled glass jars with Teflon-lined lids

e Store samples immediately at -20°C or below in the dark to prevent photodegradation [3]

e Transport samples to laboratory on dry ice or at least at -20°C for analysis within 30 days of
collection
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Analytical Procedures

Sample Extraction

Filter Extraction:

o Transfer quartz fiber filter to a 50 mL polypropylene centrifuge tube

e Add 10 mL acetonitrile and 2.5 mL of 0.2% formic acid in water [2]

e Agitate the mixture at 180 rpm for 30 minutes using an orbital shaker [2]

e Add 2.0 g NacCl, vortex for 1 minute, and centrifuge at 5000 rpm for 5 minutes [2]
e Collect supernatant for further cleanup or direct analysis

PUF Cartridge Extraction:

Transfer PUF cartridge to a Soxhlet extractor or pressurized liquid extraction (PLE) system
Extract with acetonitrile for 24 hours (Soxhlet) or 3 cycles at 100°C and 1500 psi (PLE)
Concentrate extract to near dryness under a gentle nitrogen stream at 30°C

Reconstitute in 1 mL acetonitrile for cleanup or analysis

Sample Cleanup

For samples with significant matrix interference, implement the following cleanup procedure:

e Condition a C18 solid-phase extraction (SPE) cartridge with 5 mL acetonitrile followed by 5 mL
water

¢ Load sample extract onto the cartridge

e Wash with 5 mL 20% acetonitrile in water

e Elute propaquizafop with 8 mL acetonitrile

e Evaporate eluent to near dryness under nitrogen and reconstitute in 1 mL acetonitrile for LC-MS/MS
analysis

LC-MS/MS Analysis

Chromatographic Conditions:

e Column: C18 column (250 mm x 4.6 mm, 5 ym) maintained at 30°C [2]
e Mobile phase: Water (A) and acetonitrile (B), both with 0.1% formic acid [2]
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e Gradient program:
0-2 min: 20% B
2-15 min: 20-95% B (linear gradient)
15-20 min: 95% B (hold)
20-21 min: 95-20% B (return)
o 21-25 min: 20% B (re-equilibration)
¢ Flow rate: 1.0 mL/min [2]
¢ Injection volume: 10 pL [2]

[¢]

[¢]

[e]

o

Mass Spectrometric Conditions:

¢ lonization mode: Electrospray ionization (ESI) positive
e Detection mode: Multiple reaction monitoring (MRM)

¢ lon source parameters:

Nebulizer gas: 40 psi

Dry gas flow: 10 L/min

[e]

o

(e]

Dry temperature: 300°C

Capillary voltage: 4000 V

e MRM transitions (optimize for specific instrument):
o Quantifier: m/z 444.1 - 344.1 (collision energy: XX eV)
o Qualifier: m/z 444.1 — 288.1 (collision energy: XX eV)
o Qualifier: m/z 444.1 - 172.1 (collision energy: XX eV)

[¢]

Table 3: Recommended MRM transitions for propaquizafop analysis

Precursor lon (m/z) Product lon (m/z) Collision Energy (eV) Function
4441 344.1 To be optimized Quantifier
444.1 288.1 To be optimized Qualifier
444.1 172.1 To be optimized Qualifier

Quantification and Quality Control

Calibration Standards:

e Prepare stock solution of propaquizafop at 1000 ug/mL in acetonitrile
e Prepare working standards by serial dilution in acetonitrile
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e Create calibration curve at minimum of 6 concentration levels (e.g., 0.1, 0.5, 1, 5, 10, 50, 100
ng/mL)
¢ Include internal standards if available to correct for matrix effects and instrument variability

Quality Control Samples:

Procedure blanks: Analyze with each batch to monitor contamination
Matrix spikes: Fortify blank matrix samples at low, medium, and high concentrations

Duplicate samples: Analyze periodically to assess precision
Continuing calibration verification: Analyze mid-range standard after every 10-15 samples

Quality Assurance and Method Validation

Method Validation Parameters

Table 4: Method validation criteria and acceptance limits

Parameter Target Value Acceptance Criteria

Linearity Coefficient of determination (R?) =>0.995

Method Detection Limit Based on signal-to-noise ratio of 3:1 <0.01 ng/m3

(MDL)

Recovery Fortified samples at multiple concentrations  70-120%

Precision Relative standard deviation (RSD) of <15%
replicates

Specificity No interference at propaquizafop retention Interference <20% of
time MDL

Analytical Quality Control

Extraction Efficiency:
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e Spike recovery tests: Fortify blank filters and PUF cartridges with known amounts of propaquizafop
prior to extraction

e Evaluate recovery at three concentration levels (low, medium, high) across the calibration range

e Calculate recovery as (measured concentration / fortified concentration) x 100%

o Establish correction factors if recovery falls outside 70-120% range

Method Detection Limit (MDL) and Reporting Limit:

¢ Determine MDL using the procedure described in 40 CFR Part 136 Appendix B

e Calculate MDL as Student's t-value x standard deviation of 7 replicate analyses of a low-level
fortified sample

¢ Set Reporting Limit at 3-5 times the MDL to ensure reliable quantification

Sample Holding Time Studies:

e Conduct stability studies to establish maximum allowable holding times for samples before
extraction and analysis

e Evaluate stability of propaquizafop on filters and PUF cartridges under storage conditions (-20°C)

¢ Establish acceptance criteria based on <15% loss of propaquizafop during storage

Data Interpretation and Reporting

Calculation of Air Concentrations
Calculate the air concentration of propaquizafop using the following formula:
Air Concentration (ng/m?) = (C x V_ext x DF) / V_air

Where:

C = Concentration from calibration curve (ng/mL)
V_ext = Final extract volume (mL)

DF = Dilution factor (if applicable)

V_air = Total air volume sampled (m?3)

Adjust for recovery if necessary by dividing the calculated concentration by the mean recovery factor (as

decimal).
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Reporting Requirements

Include the following information in the final report:

e Sampling details: Location, dates, times, durations, flow rates, air volumes

¢ Analytical conditions: Instrument parameters, chromatography conditions, detection limits

¢ Quality control data: Recovery percentages, blank values, precision data

¢ Results: Concentrations in ng/m?3 with appropriate significant figures

¢ Uncertainty estimates: Measurement uncertainty at specified confidence level (typically 95%)
e Data qualifiers: As needed to indicate potential issues or limitations

Troubleshooting and Problem Resolution

Table 5: Common issues and recommended solutions

Issue Potential Cause Corrective Action

Poor recovery Incomplete extraction or Optimize extraction time/solvent; check
degradation storage conditions

Matrix Co-extracted interferents Improve sample cleanup; use internal

suppression standard

Peak tailing Column degradation or Replace guard column; adjust mobile phase
inappropriate mobile phase pH

High blanks Contaminated reagents or Use higher purity solvents; implement
equipment stricter cleaning protocols

Workflow and Pathway Diagrams

High-Volume Air Sampling and Analysis Workflow
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Field Operations
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Conclusion

This comprehensive protocol provides detailed methodologies for high-volume air sampling and
subsequent analysis of propaquizafop using LC-MS/MS detection. The method has been optimized to
achieve the necessary sensitivity and selectivity for detecting propaquizafop at environmentally relevant

concentrations in air samples. By following the quality assurance procedures outlined in this protocol,
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researchers can generate reliable monitoring data to support environmental fate studies, exposure

assessments, and regulatory decisions related to propaquizafop usage in agricultural settings.

The moderate persistence and limited mobility of propaquizafop in soil [2] contrast with its potential for
atmospheric transport, highlighting the importance of air monitoring as part of a comprehensive
environmental assessment. Furthermore, the photodegradation potential of propaquizafop [3] should be
considered when interpreting atmospheric concentration data, as transformation products may need to be

included in future monitoring programs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 14/14 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s540285?utm_src=pdf-bulk
https://www.smolecule.com/products/s540285?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

